5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine
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Overview
Description
5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents . The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its aromatic properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine typically involves the reaction of substituted benzylamines with thioamides under specific conditions. One common method involves the use of equimolar amounts of the starting materials in the presence of a suitable solvent, such as ethanol, and heating the mixture under reflux . The reaction conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
5-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1155998-28-9 |
---|---|
Molecular Formula |
C12H14N2OS |
Molecular Weight |
234.3 |
Purity |
95 |
Origin of Product |
United States |
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